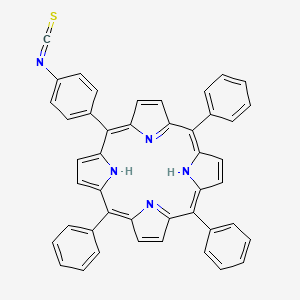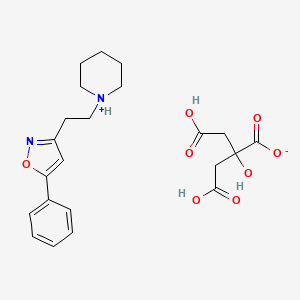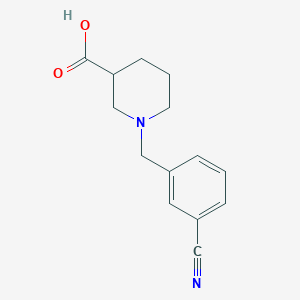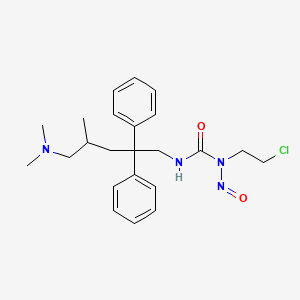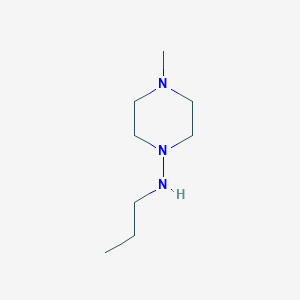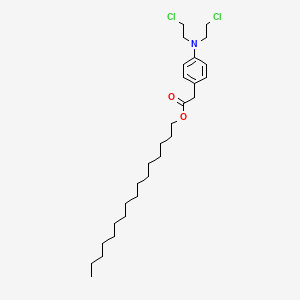
alpha-(p-Isopentylthiophenyl)-1-imidazoleethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alpha-(p-Isopentylthiophenyl)-1-imidazoleethanol is a complex organic compound known for its unique chemical structure and properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of alpha-(p-Isopentylthiophenyl)-1-imidazoleethanol typically involves multiple steps, starting with the preparation of the core imidazole ring. The process includes:
Formation of the Imidazole Ring: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the Thiophenyl Group: The thiophenyl group is introduced through a substitution reaction, often using a thiol reagent.
Attachment of the Isopentyl Group: The isopentyl group is added via an alkylation reaction.
Final Assembly: The final step involves the coupling of the imidazole ring with the thiophenyl and isopentyl groups to form the target compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness, often involving automated reactors and continuous flow systems.
Análisis De Reacciones Químicas
Types of Reactions
Alpha-(p-Isopentylthiophenyl)-1-imidazoleethanol undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions are carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
Alpha-(p-Isopentylthiophenyl)-1-imidazoleethanol has a wide range of applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of alpha-(p-Isopentylthiophenyl)-1-imidazoleethanol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 1-diethylamino-3-p-isopentylthiophenyl-2-propene, hydrochloride
- 1-dimethylamino-3-p-isopentylthiophenyl-2-propene, hydrochloride
Uniqueness
Alpha-(p-Isopentylthiophenyl)-1-imidazoleethanol stands out due to its unique combination of functional groups and structural features. This uniqueness contributes to its diverse range of applications and potential for further research and development.
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique chemical structure and properties make it a valuable subject of study and application in chemistry, biology, medicine, and industry.
Propiedades
Número CAS |
73973-73-6 |
|---|---|
Fórmula molecular |
C16H22N2OS |
Peso molecular |
290.4 g/mol |
Nombre IUPAC |
2-imidazol-1-yl-1-[4-(3-methylbutylsulfanyl)phenyl]ethanol |
InChI |
InChI=1S/C16H22N2OS/c1-13(2)7-10-20-15-5-3-14(4-6-15)16(19)11-18-9-8-17-12-18/h3-6,8-9,12-13,16,19H,7,10-11H2,1-2H3 |
Clave InChI |
WWVRWOZCPAHXBK-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CCSC1=CC=C(C=C1)C(CN2C=CN=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5,11-dibromo-2,2-difluoro-4,6,10,12-tetramethyl-8-pyridin-4-yl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene](/img/structure/B13791763.png)
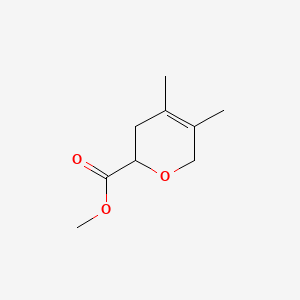
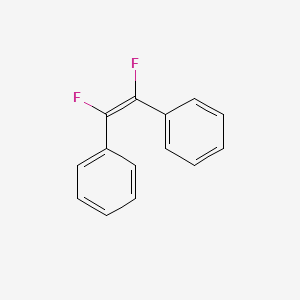
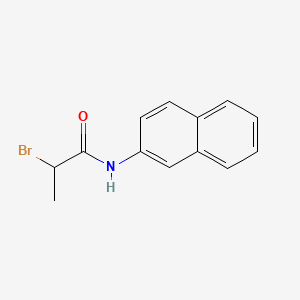
![2-methyl-1-[(2-methylphenyl)methyl]indole-3-carbaldehyde](/img/structure/B13791799.png)
